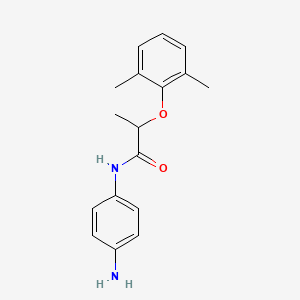

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide

CAS No.: 953754-87-5

Cat. No.: VC2458420

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953754-87-5 |

|---|---|

| Molecular Formula | C17H20N2O2 |

| Molecular Weight | 284.35 g/mol |

| IUPAC Name | N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide |

| Standard InChI | InChI=1S/C17H20N2O2/c1-11-5-4-6-12(2)16(11)21-13(3)17(20)19-15-9-7-14(18)8-10-15/h4-10,13H,18H2,1-3H3,(H,19,20) |

| Standard InChI Key | UWAATYLLBVQZCO-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N |

Introduction

Chemical Structure and Properties

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is characterized by its specific molecular structure consisting of a propanamide linkage between a 4-aminophenyl group and a 2,6-dimethylphenoxy moiety. The key molecular properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₂ |

| Molecular Weight | 284.36 g/mol |

| CAS Number | 953754-87-5 |

| IUPAC Name | N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide |

| Physical State | Solid at room temperature |

| Hazard Classification | Irritant |

The compound contains two key functional groups: an amino group (-NH₂) attached to a phenyl ring, and a propanamide group (-NHCOCH(CH₃)-) that connects to a 2,6-dimethylphenoxy substituent. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, influencing its solubility characteristics and potential biological interactions .

Structural Characteristics

Functional Groups

The compound features several important functional groups that contribute to its chemical reactivity and potential biological activity:

-

Amino group (-NH₂): Located at the para position of one phenyl ring, providing a nucleophilic center and hydrogen bonding capabilities

-

Amide linkage (-NHCO-): Connecting the aminophenyl group to the rest of the molecule, offering hydrogen bond donor and acceptor sites

-

Ether linkage (-O-): Connecting the propanamide group to the dimethylphenyl ring

-

Methyl groups: Two methyl substituents at positions 2 and 6 on the phenoxy ring, contributing to steric properties

These functional groups collectively determine the compound's chemical behavior, including its reactivity patterns, solubility characteristics, and potential interactions with biological targets .

Structural Comparison

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide shares structural similarities with other phenoxypropanamide derivatives, including its positional isomer N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide. The key difference between these compounds is the positioning of the methyl groups on the phenoxy ring, which can significantly influence their three-dimensional conformation and subsequent biological interactions .

Physical and Chemical Properties

Solubility Profile

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide contains both lipophilic (dimethylphenoxy) and hydrophilic (amino) components, suggesting a balanced solubility profile. The compound is expected to have:

-

Moderate solubility in polar organic solvents (e.g., methanol, ethanol, DMSO)

-

Limited solubility in water

-

Good solubility in mildly acidic aqueous solutions due to protonation of the amino group

These solubility characteristics make it suitable for various research applications, including pharmaceutical formulation studies .

Stability Considerations

Based on its chemical structure, N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is expected to demonstrate:

-

Stability under normal laboratory storage conditions

-

Potential sensitivity to strong oxidizing agents that may react with the amino group

-

Possible hydrolysis of the amide bond under strongly acidic or basic conditions

For optimal storage, the compound should be kept in sealed containers, protected from light, moisture, and extreme pH conditions.

Research Applications

Medicinal Chemistry

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide has potential applications in medicinal chemistry as:

-

A scaffold for developing enzyme inhibitors

-

A starting point for receptor ligand design

-

A building block for more complex pharmaceutical compounds

The presence of reactive functional groups (amino, amide) makes it suitable for further structural elaboration to enhance biological activity or alter pharmacokinetic properties .

Organic Synthesis

In the field of organic synthesis, this compound can serve as:

-

An intermediate in the preparation of more complex molecules

-

A model compound for studying amide coupling methodologies

-

A substrate for investigating regioselective functionalization strategies

These applications highlight its utility as a versatile building block in chemical research.

Analytical Methods

Spectroscopic Characterization

The characterization of N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide can be achieved through various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for aromatic protons, methyl groups, and the methine proton adjacent to the ether oxygen

-

¹³C NMR would confirm the presence of carbonyl, aromatic, and aliphatic carbon atoms

-

-

Infrared (IR) Spectroscopy:

-

Characteristic bands for N-H stretching (amino and amide)

-

C=O stretching (amide)

-

C-O stretching (ether)

-

C-H stretching (methyl and aromatic)

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 284

-

Characteristic fragmentation patterns involving cleavage at the amide and ether linkages

-

These analytical methods provide complementary information for structural confirmation and purity assessment.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide:

| Compound | Structural Difference | Potential Impact on Properties |

|---|---|---|

| N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide | Different methyl positioning (2,5 vs. 2,6) | Altered steric environment around the ether oxygen; potentially different receptor binding profile |

| N-(4-Aminophenyl)-2-(2-methylphenoxy)-propanamide | Single methyl group | Reduced steric hindrance; potentially different solubility profile |

| 2-(4-Amino-2,6-dimethylphenoxy)propanamide | Different amide linkage position | Altered hydrogen bonding capabilities; different 3D conformation |

These structural differences can significantly influence physicochemical properties and biological activities, highlighting the importance of specific structural features in determining compound behavior .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume